1-[(Phenylthio)methyl]piperidine
Overview
Description
1-[(Phenylthio)methyl]piperidine is an organic compound that features a piperidine ring substituted with a phenylthio group at the 1-position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The phenylthio group adds unique properties to the molecule, making it a subject of interest in synthetic organic chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Phenylthio)methyl]piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with benzyl chloride in the presence of a base, followed by thiolation with thiophenol. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product in good purity.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of catalysts, such as palladium or nickel, can enhance the reaction rate and selectivity. The scalability of these methods makes them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-[(Phenylthio)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylthio group, yielding piperidine, using reducing agents such as lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[(Phenylthio)methyl]piperidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of analgesics and antipsychotics.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(Phenylthio)methyl]piperidine involves its interaction with specific molecular targets. The phenylthio group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Piperidine: A simpler structure without the phenylthio group, widely used in pharmaceuticals.
Thiophenol: Contains the phenylthio group but lacks the piperidine ring.
Phenylpiperidine: Similar structure but with a phenyl group instead of phenylthio.
Uniqueness: 1-[(Phenylthio)methyl]piperidine is unique due to the presence of both the piperidine ring and the phenylthio group, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not observed in simpler analogs.
Properties
IUPAC Name |
1-(phenylsulfanylmethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS/c1-3-7-12(8-4-1)14-11-13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIHYFZBYRSBAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CSC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80288869 | |
Record name | 1-[(phenylthio)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80288869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6631-82-9 | |
Record name | NSC57934 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57934 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[(phenylthio)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80288869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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